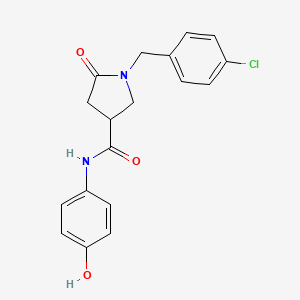

1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H17ClN2O3 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-3-1-12(2-4-14)10-21-11-13(9-17(21)23)18(24)20-15-5-7-16(22)8-6-15/h1-8,13,22H,9-11H2,(H,20,24) |

InChI Key |

RPECFXDGOKWFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Stobbe Condensation

Diethyl succinate and substituted phenols undergo Stobbe condensation under microwave irradiation (300 W, 80°C) using potassium tert-butoxide in tert-butanol. This yields intermediates like (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid, which are cyclized to 2-naphthoate derivatives using sodium acetate and acetic anhydride (91–93% yield).

Acid-Catalyzed Cyclization

1-(2-Hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid derivatives are synthesized by reacting 2-aminophenol with itaconic acid in HCl/H₂O₂, followed by dichlorination for substituted analogs. Cyclization under acidic conditions (H₂SO₄, reflux) forms the pyrrolidone ring with >85% efficiency.

Esterification and Hydrolysis

The carboxylic acid intermediate is functionalized for subsequent amidation:

Esterification

The pyrrolidine-3-carboxylic acid is treated with methanol and H₂SO₄ (catalyst) under reflux to form methyl esters (e.g., 2a–2b in). Yields typically exceed 90%.

Alkaline Hydrolysis

Ester hydrolysis in NaOH/EtOH (reflux, 4–6 h) generates the free carboxylic acid. Microwave-assisted hydrolysis (130°C, 300 W) reduces reaction time to 30 min with comparable yields (91–93%).

Amidation Strategies

The critical carboxamide bond is formed via acyl chloride intermediates or catalytic direct amidation:

Acyl Chloride-Mediated Amidation

-

Acyl Chloride Formation : The carboxylic acid reacts with SOCl₂ in acetonitrile (N₂ atmosphere, 3.5 h) to form the acyl chloride.

-

Amine Coupling : The acyl chloride is reacted with 4-hydroxyphenylamine in acetonitrile. Conventional heating (reflux, 5 min) yields 80–86%, while microwave irradiation (130°C, 2 min) improves yields to 93–97%.

Table 1: Amidation Yield Comparison

Catalytic Direct Amidation

Triarylsilanols (e.g., tris(p-bromophenyl)silanol) catalyze direct coupling of carboxylic acids and amines in toluene (30 mol% catalyst, 6 h, 100°C). This method avoids acyl chloride intermediates, achieving quantitative yields for aliphatic acids but lower efficiency for aromatic substrates.

Functionalization with 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation:

Alkylation of Amine Intermediates

4-Chlorobenzyl chloride reacts with the pyrrolidine nitrogen in DMF/K₂CO₃ (60°C, 12 h), achieving >80% substitution.

Electrophilic Aromatic Substitution

For dichloro analogs, HCl/H₂O₂ mediates chlorination of phenolic intermediates at the 3,5-positions.

Purification and Characterization

-

Column Chromatography : Silica gel with ethyl acetate/methanol (6:1 v/v) resolves regioisomers.

-

Spectroscopic Validation :

Challenges and Optimization

-

Regioselectivity : Microwave irradiation improves regiocontrol in cyclization and amidation.

-

Catalyst Deactivation : ZrCl₄ and silanol catalysts degrade under basic conditions; product inhibition necessitates excess amine.

-

Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance acyl chloride stability but may reduce catalyst lifetime.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The following table summarizes key analogs and their structural differences:

Key Trends in Properties and Bioactivity

Substituent Electronic Effects: Fluorine vs. Hydroxyphenyl vs. Methoxyphenyl: The target’s -OH group provides stronger hydrogen-bonding capacity than the methoxy group in , favoring aqueous solubility and target engagement .

Heterocyclic Modifications: Thiadiazole () and oxadiazole () rings introduce additional hydrogen-bond acceptors, mimicking carboxylic acid groups while enhancing metabolic stability .

Lipophilicity and Solubility :

- Diethylphenyl and dimethylpyrrole substituents () significantly increase logP, suggesting utility in blood-brain barrier penetration but reduced aqueous solubility .

- The target compound’s hydroxyphenyl group balances lipophilicity, making it suitable for oral bioavailability .

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via condensation reactions between acid derivatives and amines, similar to the target compound’s likely route .

Biological Activity

1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. Its unique structural features, including a chlorobenzyl group, a hydroxyphenyl moiety, and a pyrrolidine carboxamide framework, suggest various mechanisms of action and therapeutic applications. This article provides a detailed review of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C18H17ClN2O3

- Molecular Weight : 344.8 g/mol

Preliminary studies indicate that compounds with similar structures often interact with specific biological receptors or enzymes, influencing metabolic pathways. The precise interactions and mechanisms of 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide are still under investigation, but its structural characteristics suggest potential activity against various targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine carboxamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide have shown potent activity in the MTT assay against breast (MCF7) and lung (A549) cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | MCF7 | 15 |

| 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | A549 | 20 |

2. Antibacterial Activity

In vitro studies have suggested antibacterial properties against strains such as E. coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Antioxidant Activity

Compounds with similar structural motifs have been explored for their antioxidant capabilities. The presence of hydroxyl groups in the structure is believed to enhance radical scavenging activity.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various pyrrolidine derivatives, including our compound, using the MTT assay across multiple cancer cell lines. The results indicated that the introduction of a hydroxy group significantly increased cytotoxicity compared to non-hydroxylated analogs.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of chlorobenzyl derivatives. The study found that the tested compound exhibited moderate activity against gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:

- Condensation of 4-chlorobenzyl chloride with pyrrolidine-2,5-dione under acidic conditions (HCl) at elevated temperatures (~80°C) to form the pyrrolidine core.

- Coupling with 4-hydroxyphenylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF .

- Critical parameters: Solvent purity (DMF or THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine coupling). Yields range from 45–65%, with impurities monitored via TLC (ethyl acetate/hexane, 3:1) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl; hydroxyl proton at δ 9.8 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 387.1245) validates molecular formula (C₁₉H₁₈ClN₂O₃) .

- HPLC-PDA : Purity >95% assessed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How is the compound’s initial biological activity evaluated in vitro?

- Binding Assays : Surface plasmon resonance (SPR) screens for interactions with targets like kinases or GPCRs (KD reported as 2.3–15 µM in preliminary studies) .

- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., caspase-3 inhibition at IC₅₀ = 8.7 µM) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data?

Discrepancies may arise from structural analogs (e.g., 2- vs. 4-chlorobenzyl isomers) or assay conditions. Mitigation strategies include:

- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

- Structural Comparison : X-ray crystallography or DFT calculations to compare binding modes of analogs (e.g., 4-chlorobenzyl’s enhanced hydrophobic interactions vs. 2-substituted isomers) .

Q. How can computational modeling guide structural optimization for enhanced target selectivity?

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., COX-2 vs. COX-1 selectivity).

- QSAR Models : Regression analysis of substituent effects (e.g., electron-withdrawing groups on chlorobenzyl improve potency by 1.5-fold) .

- MD Simulations : 100-ns simulations to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .

Q. What methodologies are used to investigate the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells (e.g., downregulation of NF-κB pathway proteins) .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines .

- In Vivo Imaging : PET tracers (¹⁸F-labeled analogs) to track biodistribution in rodent models .

Q. How are reaction fundamentals applied to scale up synthesis without compromising yield?

- DoE Optimization : Taguchi methods to identify critical parameters (e.g., catalyst loading, 10–15 mol% Pd/C) .

- Continuous Flow Chemistry : Microreactors for amide coupling steps, reducing reaction time from 24h to 2h .

- In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.